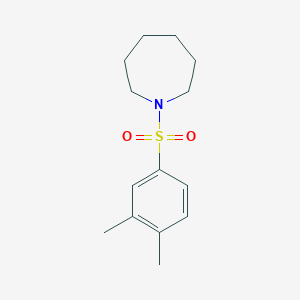

1-(3,4-Dimethylphenyl)sulfonylazepane

Description

1-(3,4-Dimethylphenyl)sulfonylazepane is a sulfonamide derivative of azepane (a seven-membered nitrogen-containing heterocycle) functionalized with a 3,4-dimethylphenyl group. The synthesis of analogous compounds (e.g., pyrazoline derivatives) in the evidence highlights methodologies that could be adapted for its preparation, such as nucleophilic substitution or condensation reactions involving sulfonyl chlorides and azepane precursors .

Properties

CAS No. |

392235-97-1 |

|---|---|

Molecular Formula |

C14H21NO2S |

Molecular Weight |

267.39g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)sulfonylazepane |

InChI |

InChI=1S/C14H21NO2S/c1-12-7-8-14(11-13(12)2)18(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3 |

InChI Key |

HIBGFAJLCLGXCJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence primarily details pyrazoline derivatives synthesized from (3,4-dimethylphenyl)hydrazine, which share the 3,4-dimethylphenyl moiety and exhibit distinct physicochemical properties. Below is a comparative analysis based on substituent effects, synthesis yields, and spectral characteristics.

Substituent Effects on Physical Properties

The alkoxy chain length in pyrazoline derivatives (e.g., methoxy, ethoxy, butyloxy) influences melting points and chromatographic behavior. For example:

Key Observations :

- Longer alkoxy chains (e.g., butyloxy) correlate with higher melting points compared to shorter chains (ethoxy), likely due to increased van der Waals interactions .

- Methoxy-substituted derivatives exhibit higher Rf values, suggesting reduced polarity compared to ethoxy analogues .

Spectroscopic Trends

FT-IR :

- All pyrazoline derivatives show strong absorption bands near 1680–1685 cm⁻¹, corresponding to C=O stretching in the pyrazoline ring.

¹H-NMR :

EIMS :

- Pyrazoline derivatives display molecular ion peaks (e.g., m/z 356 for methoxy analogues) with fragmentation patterns indicative of alkoxy group loss. For sulfonylazepane, the molecular ion would likely follow a similar trend, with cleavage at the sulfonamide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.